Phenethylboronic acid
Overview
Description
Phenylethane Boronic Acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. Phenylethane Boronic Acid is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Scientific Research Applications
Phenylethane Boronic Acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds.
Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules.
Medicine: Phenylethane Boronic Acid derivatives are explored for their potential therapeutic applications, including enzyme inhibition and drug delivery systems.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Boronic acids, in general, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .
Biochemical Pathways
For instance, they are involved in the biosynthesis of phenolic compounds . Phenolic compounds are secondary metabolites of plants which constitute an important group, i.e., phenylpropanoids .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability .
Result of Action
It has been suggested that boronic acids can be used to rapidly and reversibly induce boron deficiency-like responses, therefore, they are useful tools for investigating boron function in plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Phenethylboronic acid. For instance, the heat of formation of the chymotrypsin-phenylethane boronic acid complex has been observed to be pH-dependent . Moreover, structural and environmental factors can influence boronic acid–diol binding affinity .
Biochemical Analysis
Biochemical Properties
Phenethylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diol-containing molecules. For instance, this compound is known to interact with enzymes such as alpha-chymotrypsin, forming a complex that can be studied to understand enzyme inhibition mechanisms . Additionally, it can bind to sugars and other diol-containing biomolecules, making it useful in the detection and quantification of these substances .
Cellular Effects
This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and metabolic pathways, altering cellular functions such as growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit or activate enzymes by altering their active sites or by stabilizing specific conformations . For instance, the binding of this compound to alpha-chymotrypsin results in the inhibition of the enzyme’s activity by blocking its active site . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of this compound anhydride . This degradation can affect its long-term efficacy in biochemical assays and experiments. Studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions, such as in an inert atmosphere or at low temperatures .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing adverse reactions .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acids. It interacts with enzymes such as boron transporters and boron-binding proteins, which facilitate its uptake and distribution within cells . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its biochemical effects . For example, this compound can bind to transport proteins that mediate its uptake into cells, allowing it to reach intracellular targets and participate in biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . This localization is often mediated by targeting signals or post-translational modifications that direct this compound to specific subcellular sites . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylethane Boronic Acid can be synthesized through several methods. One common approach involves the reaction of phenylethane with boron tribromide, followed by hydrolysis to yield the boronic acid. Another method involves the use of organometallic reagents, such as the reaction of phenylethane with a boronic ester under specific conditions .
Industrial Production Methods: In industrial settings, the production of Phenylethane Boronic Acid often involves large-scale reactions using boron-containing precursors. The process typically includes steps such as the borylation of phenylethane, followed by purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Phenylethane Boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylethane boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding borane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include phenylethane boronic esters, phenylethane boranes, and various substituted phenylethane derivatives .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the ethane group.
Ethylboronic Acid: Contains an ethyl group instead of a phenyl group.
Benzylboronic Acid: Features a benzyl group in place of the phenylethane group.
Uniqueness: Phenylethane Boronic Acid is unique due to its specific combination of a phenyl group and an ethane group attached to the boronic acid moiety. This structure imparts distinct chemical properties and reactivity, making it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
2-phenylethylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRUMANMDWQMNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCC1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188000 | |
Record name | Phenylethane boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34420-17-2 | |
Record name | Phenylethane boronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylethane Boronic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01963 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenylethane boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-phenylethyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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